4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine
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Overview
Description
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a nitrophenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The nitrophenol derivative is then coupled with a pyridine derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with pyrrolidine and a suitable activating agent, such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound shares a similar nitrophenoxy group and has been studied for its antitubercular activity.
N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide: Another related compound with potential biological activities.
Uniqueness
N-[4-(2-Fluoro-4-nitrophenoxy)-2-pyridinyl]-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying various chemical and biological processes.
Properties
CAS No. |
864244-68-8 |
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Molecular Formula |
C16H15FN4O4 |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C16H15FN4O4/c17-13-9-11(21(23)24)3-4-14(13)25-12-5-6-18-15(10-12)19-16(22)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,22) |
InChI Key |
PROUEVGVFPWCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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